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Abstract

ARTO0380 is a potent and selective, orally administered small molecule inhibitor of Ataxia
Telangiectasia and Rad3-related protein (ATR) kinase, a critical regulator of the DNA Damage
Response (DDR) pathway.[1] This document provides a comprehensive overview of the
preclinical and clinical investigations into the antitumor activity of ART0380. The data
presented herein supports the therapeutic potential of ART0380, particularly in tumors with
deficiencies in DNA repair mechanisms, such as those with Ataxia-Telangiectasia Mutated
(ATM) loss of function.[2][3] The mechanism of action, preclinical efficacy in various cancer
models, and the design and results of the pivotal STELLA Phase 1/2a clinical trial
(NCT04657068) are detailed.[4]

Introduction to ART0380 and its Mechanism of
Action

ARTO0380 targets ATR, a key protein kinase that is activated in response to DNA replication
stress and DNA damage.[5][6] In many cancer cells, there is a high level of endogenous
replication stress, and a dependency on the ATR-mediated checkpoint for survival and
proliferation.[1] Tumors with defects in other DDR proteins, such as ATM, are particularly reliant
on the ATR signaling pathway.[3]
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By inhibiting ATR, ART0380 disrupts the cellular response to DNA damage, leading to the
collapse of replication forks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6]
This targeted approach exploits the concept of synthetic lethality, where the inhibition of ATR is
selectively lethal to cancer cells that have a pre-existing defect in another DNA repair pathway
(e.g., ATM deficiency).[2][7]

The ATR Signaling Pathway in DNA Damage Response

The ATR signaling pathway is a cornerstone of the cellular defense against genomic instability.
When DNA damage, such as single-strand breaks or replication stress, occurs, ATR is
activated and phosphorylates a cascade of downstream targets, including the checkpoint
kinase 1 (Chk1).[5][8] This signaling cascade orchestrates cell cycle arrest, primarily at the
G2/M checkpoint, allowing time for DNA repair.[9] It also plays a crucial role in stabilizing stalled
replication forks.[5] In tumors with ATM deficiency, the reliance on the ATR-Chk1 pathway for
survival is heightened, making it an attractive therapeutic target.[8]
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Figure 1: Simplified ATR signaling pathway and the mechanism of action of ART0380.

Preclinical Antitumor Activity

Preclinical studies have demonstrated the potent and selective antitumor activity of ART0380
both as a monotherapy and in combination with other anticancer agents.[2][7] These
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investigations have primarily focused on cancer models with defects in DNA repair, particularly
ATM deficiency, highlighting the synthetic lethal interaction with ATR inhibition.[10]

Monotherapy Efficacy in ATM-deficient Models

In preclinical xenograft models of ATM-deficient cancers, ART0380 monotherapy has shown
significant tumor growth inhibition.[2][7][10] While specific quantitative data such as IC50
values and tumor growth inhibition percentages from the full peer-reviewed publication are not
yet publicly available, an abstract presented at the American Association for Cancer Research
(AACR) Annual Meeting in 2023 reported "strong tumour growth inhibition™ with both
continuous and intermittent dosing schedules.[7][10]

Table 1: Summary of Preclinical Monotherapy Activity of ART0380

Cancer Model Key Finding Dosing Schedule Reference
ATM-deficient tumor Strong tumor growth Continuous and 7110]
xenografts inhibition Intermittent

Combination Therapy and Synergy

ART0380 has demonstrated synergistic or enhanced efficacy when combined with various
DNA-damaging agents and immunotherapy.[2][7] The rationale for these combinations is to
induce DNA damage with a second agent and then block the subsequent repair mechanism
with ART0380, leading to enhanced cancer cell killing.

Table 2: Preclinical Combination Studies with ART0380
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Combination Agent Therapeutic Class Key Finding Reference
o Chemotherapy

Gemcitabine ) ) Strong synergy [7][10]
(Antimetabolite)

Olaparib PARP Inhibitor Strong synergy [7][10]

] Topoisomerase 1

Irinotecan o Strong synergy [71[10]

Inhibitor

Immuno-oncology
aPD1 ) o Strong synergy [7][10]
(Checkpoint Inhibitor)

Preclinical Experimental Protocols

The following provides a generalized description of the experimental methodologies likely
employed in the preclinical evaluation of ART0380, based on the available abstract.[7][10]

e Cell Lines and Culture: A panel of human cancer cell lines, including those with known ATM
deficiency, would have been used. Cells would be cultured under standard laboratory
conditions.

 In Vitro Proliferation Assays: To determine the IC50 values, cells would be treated with
increasing concentrations of ART0380 as a single agent or in combination with other drugs.
Cell viability would be assessed using standard assays such as MTT or CellTiter-Glo.

» Xenograft Models: Immunocompromised mice (e.g., nude or SCID) would be implanted with
human cancer cells to establish tumors. Once tumors reached a specified size, mice would
be randomized into treatment groups.

e Dosing and Administration: ART0380 would be administered orally, likely as a suspension or
solution, on a continuous or intermittent schedule. Combination agents would be
administered according to their standard preclinical protocols.

e Tumor Growth Inhibition Analysis: Tumor volume would be measured regularly throughout
the study. The percentage of tumor growth inhibition (TGI) would be calculated by comparing
the change in tumor volume in treated groups to the control group.
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e Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and/or surrogate
tissues would be analyzed for biomarkers of ATR inhibition, such as the phosphorylation of
Chk1 or the induction of yH2AX, a marker of DNA double-strand breaks.[7]
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Figure 2: Generalized workflow for the preclinical evaluation of ART0380.

Clinical Investigation: The STELLA Trial
(NCT04657068)
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The primary clinical investigation of ART0380 is the Phase 1/2a STELLA trial, an open-label,
multi-center study designed to evaluate the safety, tolerability, pharmacokinetics, and
preliminary efficacy of ART0380 as a monotherapy and in combination with gemcitabine or
irinotecan in patients with advanced or metastatic solid tumors.[4]

Study Design and Objectives

The STELLA trial is a multi-part study with dose escalation and expansion cohorts. The primary
objectives of the Phase 1 portion were to determine the recommended Phase 2 dose (RP2D)
and to assess the safety and tolerability of ART0380.[6] The Phase 2a portion is designed to
evaluate the antitumor activity of ART0380 in specific patient populations. Tumor responses
are assessed according to RECIST v1.1 criteria.[11]

Patient Population

The trial enrolled patients with advanced or metastatic solid tumors who have exhausted
standard therapeutic options. A key focus of the expansion cohorts is on patients with tumors
harboring alterations in the ATM gene, predictive of a loss of ATM protein function.[11]

Key Clinical Findings

Data from the STELLA trial, particularly for the combination of ART0380 with low-dose
irinotecan, have been encouraging.[4]

Table 3: Efficacy of ART0380 in Combination with Low-Dose Irinotecan in the STELLA Trial
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Patient Population Endpoint Result Reference

) ) Confirmed Overall
ATM-negative solid

Response Rate 50% (10/20) [4]
tumors
(cORR)
ATM-deficient (ATM- Confirmed Overall
low or ATM-negative) Response Rate 37% (14/38) [4]
solid tumors (cORR)
Confirmed Overall
ATM-low solid tumors Response Rate 22% (4/18) [4]
(cORR)
) Median Duration of 5.7 months (several
ATM-negative cancers _ [4]
Response (mDoR) responses ongoing)

o Two confirmed complete responses were observed in patients with heavily pretreated
pancreatic cancer.[4]

» Responses were noted in eight different solid tumor types.[4]

e The combination of ART0380 and low-dose irinotecan demonstrated a favorable safety
profile and was well-tolerated.[4]

Clinical Trial Protocol Overview

« Inclusion Criteria (General): Patients aged 18 years or older with histologically confirmed
advanced or metastatic solid tumors, with at least one measurable lesion as per RECIST
v1.1.[11] Patients must have an ECOG performance status of O or 1.[6]

o Exclusion Criteria (General): Patients with untreated or symptomatic brain metastases,
significant cardiovascular disease, or prior treatment with an ATR or Chk1 inhibitor.

o Treatment Regimens (Selected Cohorts):

o Monotherapy: ART0380 administered orally once daily on a continuous or intermittent
schedule.[6]
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o Combination with Irinotecan: ART0380 administered orally in combination with a low dose
of intravenous irinotecan.[4]

o Assessments: Tumor assessments are performed at baseline and then every 6 weeks for the
first 18 weeks, followed by every 9 weeks.[11] Safety is monitored throughout the study.
Pharmacokinetic and pharmacodynamic assessments are also conducted.[6]

Conclusion and Future Directions

ARTO0380, a selective ATR inhibitor, has demonstrated promising antitumor activity in both
preclinical models and early-phase clinical trials. The mechanism of action, which exploits the
synthetic lethal relationship with ATM deficiency, provides a strong rationale for its development
in biomarker-selected patient populations. The encouraging response rates observed in the
STELLA trial for the combination of ART0380 with low-dose irinotecan in patients with ATM-
deficient tumors warrant further investigation in larger, randomized trials. Future studies will
likely focus on refining the patient selection criteria, exploring additional combination strategies,
and moving into earlier lines of therapy for specific cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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